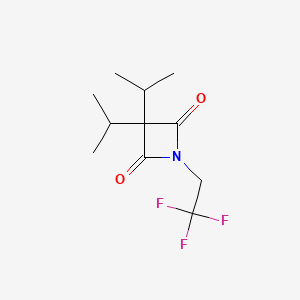
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- is a synthetic organic compound that belongs to the class of azetidinediones. These compounds are characterized by a four-membered ring containing two carbonyl groups. The presence of the trifluoroethyl group and the isopropyl groups makes this compound unique and potentially useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-keto ester with an amine, followed by cyclization to form the azetidinedione ring. The reaction conditions often require the use of a strong base and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different functional groups.
Substitution: The trifluoroethyl and isopropyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The trifluoroethyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2,4-Azetidinedione: The parent compound without the trifluoroethyl and isopropyl groups.
3,3-Dimethyl-2,4-azetidinedione: A similar compound with different alkyl groups.
1-(2,2,2-Trifluoroethyl)-2,4-azetidinedione: A compound with only the trifluoroethyl group.
Uniqueness
The presence of both the trifluoroethyl and isopropyl groups in 2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- makes it unique
Biological Activity
2,4-Azetidinedione, 3,3-bis(1-methylethyl)-1-(2,2,2-trifluoroethyl)- is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity through various studies and findings.
- Chemical Formula : C11H16F3N\O2
- Molecular Weight : 251.2454 g/mol
- CAS Registry Number : 56519-50-7
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of antimicrobial and cytotoxic effects. The following sections summarize key findings from various studies.
Antimicrobial Activity
Research has demonstrated that derivatives of azetidinediones exhibit notable antimicrobial properties. A study highlighted the effectiveness of certain azetidinedione derivatives against various bacterial strains. The minimal inhibitory concentrations (MICs) for some derivatives were reported to be significantly low, indicating strong antibacterial activity.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 1.25 |
| Escherichia coli | 1.25 |
| Pseudomonas aeruginosa | 6.25 |
| Klebsiella pneumonia | 0.325 |
| MRSA | 6.25 |
| Candida albicans | 1.56 |
These results suggest that azetidinedione derivatives could serve as potential candidates for developing new antimicrobial agents .
Cytotoxic Activity
The cytotoxic effects of azetidinedione compounds have also been explored, particularly against cancer cell lines such as HeLa cells. A study reported that certain extracts containing azetidinedione showed significant cytotoxicity with IC50 values indicating effective inhibition of cancer cell proliferation.
| Cell Line | IC50 (mg/mL) |
|---|---|
| HeLa | 0.2 |
This indicates a promising avenue for further research into the therapeutic applications of this compound in oncology .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study focused on synthesizing various azetidinedione derivatives and evaluating their biological activities. The synthesis involved multicomponent reactions which yielded compounds with enhanced biological profiles .
- Mechanism of Action : Investigations into the mechanism of action revealed that azetidinediones may interact with cellular pathways involved in apoptosis and cell cycle regulation, thus contributing to their cytotoxic effects .
- Comparative Studies : Comparative studies with other known antimicrobial agents indicated that azetidinediones possess unique mechanisms that could overcome resistance seen in conventional antibiotics .
Properties
CAS No. |
56519-50-7 |
|---|---|
Molecular Formula |
C11H16F3NO2 |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
3,3-di(propan-2-yl)-1-(2,2,2-trifluoroethyl)azetidine-2,4-dione |
InChI |
InChI=1S/C11H16F3NO2/c1-6(2)11(7(3)4)8(16)15(9(11)17)5-10(12,13)14/h6-7H,5H2,1-4H3 |
InChI Key |
IKTVMYPKVJHSTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(=O)N(C1=O)CC(F)(F)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















